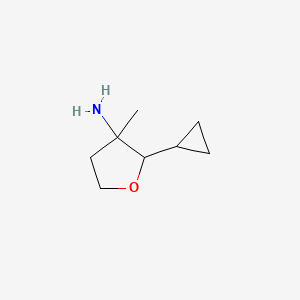

2-Cyclopropyl-3-methyloxolan-3-amine

Description

Properties

IUPAC Name |

2-cyclopropyl-3-methyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(9)4-5-10-7(8)6-2-3-6/h6-7H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWNJTMOJAPZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination at the 3-Position

The amino group at the 3-position is introduced by:

- Reductive amination: Starting from a 3-keto or 3-aldehyde oxolane intermediate, treatment with ammonia or an amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields the 3-amine.

- Nucleophilic substitution: If the 3-position has a good leaving group (e.g., halide), nucleophilic displacement by ammonia or amine nucleophiles can be performed.

Use of Protecting Groups and Stereochemical Control

- Protecting groups on the oxolane oxygen or amino group precursors are used to prevent side reactions during cyclopropyl introduction or amination.

- Stereochemical control is achieved by using chiral auxiliaries or catalysts to favor the formation of the desired enantiomer of this compound.

Representative Synthetic Route from Patent Literature

A patent (WO2013022047A1) related to cyclopropyl amine compounds provides insights into preparation methods involving:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Starting oxolane derivative with carbonyl at 2-position | Preparation of intermediate |

| 2 | Cyclopropyl magnesium bromide, THF, low temperature | Nucleophilic addition to carbonyl, forming 2-cyclopropyl oxolane |

| 3 | Protection/deprotection steps | To safeguard functional groups |

| 4 | Reductive amination with ammonia and sodium cyanoborohydride | Introduction of amino group at 3-position |

| 5 | Purification by chromatography | Isolation of target compound |

This method highlights the use of organometallic reagents and reductive amination as key steps.

Analytical Data and Yields

Typical yields for each step vary depending on conditions but generally range from 60% to 85%. The stereochemistry is confirmed by NMR and chiral HPLC analysis.

| Step | Yield (%) | Notes |

|---|---|---|

| Cyclopropylation | 70-80 | High regioselectivity, moderate stereoselectivity |

| Amination | 65-75 | Efficient reductive amination, minimal side products |

| Overall yield | 45-60 | Dependent on purification efficiency |

Research Findings and Optimization

- The use of magnesium bromide reagents for cyclopropyl introduction provides better control and fewer side reactions compared to lithium reagents.

- Reductive amination conditions optimized with sodium cyanoborohydride in mildly acidic media improve amine formation while minimizing over-reduction.

- Protecting groups such as silyl ethers on the oxolane oxygen enhance stability during organometallic addition.

- Chiral catalysts or auxiliaries can be employed to improve enantiomeric excess, critical for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Organometallic addition + Reductive amination | Cyclopropyl MgBr, NaBH3CN, NH3 | High regioselectivity, adaptable to scale | Requires strict moisture control, moderate stereoselectivity |

| Nucleophilic substitution | Halogenated oxolane, NH3 or amines | Simpler reagents, fewer steps | Limited by availability of halogenated intermediates |

| Enzymatic or catalytic asymmetric synthesis | Chiral catalysts, biocatalysts | High stereoselectivity | Complex setup, cost-intensive |

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-methyloxolan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted oxolan derivatives.

Scientific Research Applications

2-Cyclopropyl-3-methyloxolan-3-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-methyloxolan-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can confer rigidity to the molecule, affecting its binding affinity and specificity. The oxolan ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Data Table: Comparative Overview of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Functional Groups |

|---|---|---|---|---|---|

| This compound | 1461707-20-9 | C₈H₁₅NO | 141.21 | Oxolan ring; cyclopropyl (C2), methyl/amine (C3) | Ether, secondary amine |

| 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (MXiPr) | 2666932-55-2 | C₁₅H₂₁NO₂ | 247.33 | Cyclohexanone core; isopropylamino and 3-methoxyphenyl substituents | Ketone, tertiary amine, ether |

| 3-MeOMA (3-methoxymethamphetamine) | N/A | C₁₁H₁₇NO | 179.26 | Substituted amphetamine; 3-methoxy-phenyl group | Primary amine, ether |

| 2-Cyclopropyl-3-methylpyridine | 1823038-20-5 | C₉H₁₁N | 133.20 | Pyridine ring; cyclopropyl (C2), methyl (C3) | Aromatic nitrogen (pyridine) |

Key Comparisons

Ring Systems and Substituents Oxolan vs. Cyclohexanone (MXiPr): The oxolan ring in the target compound is smaller and saturated, offering conformational restraint, while MXiPr’s cyclohexanone core introduces a ketone group, enhancing polarity. Oxolan vs. Pyridine: The pyridine analog (2-cyclopropyl-3-methylpyridine) replaces oxygen with nitrogen in the aromatic ring, creating a planar structure with distinct electronic properties. This difference significantly alters solubility and reactivity .

Functional Groups

- Amine Groups: The secondary amine in this compound contrasts with the primary amine in 3-MeOMA and the tertiary amine in MXiPr. This impacts hydrogen-bonding capacity and bioavailability .

- Ether vs. Ketone: The oxolan’s ether group is less polar than MXiPr’s ketone, suggesting lower water solubility for the target compound .

Physicochemical Properties Lipophilicity: Cyclopropyl and methyl groups in the target compound likely increase lipophilicity compared to 3-MeOMA’s linear alkyl chain. However, MXiPr’s methoxyphenyl group may further enhance lipid solubility due to aromatic hydrophobicity .

Biological Activity

2-Cyclopropyl-3-methyloxolan-3-amine is a chemical compound with the molecular formula C8H15NO. It has gained attention in the scientific community for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C8H15NO

- Molecular Weight: 141.21 g/mol

- Structural Characteristics: The compound features a cyclopropyl group and a methyloxolane structure, which is significant for its biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. It may act as a ligand that modulates enzyme activity, influencing various biochemical pathways.

Interaction with Biomolecules

Research indicates that this compound can interact with:

- G-protein coupled receptors (GPCRs) : Modulating signaling pathways involved in various physiological processes.

- Enzymes : Potentially acting as an inhibitor or activator, affecting metabolic pathways.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antiviral Activity :

- Preliminary studies suggest potential antiviral properties against specific viral strains, although detailed mechanisms remain to be elucidated.

-

Antimicrobial Properties :

- The compound has shown activity against certain bacterial strains, indicating potential applications in treating infections.

-

Anticancer Effects :

- Investigations into its anticancer properties are ongoing, with some studies suggesting it may inhibit cell proliferation in cancer cell lines.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Potential activity against viral strains | |

| Antimicrobial | Activity against specific bacteria | |

| Anticancer | Inhibition of cell proliferation |

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Antiviral Activity :

- A study demonstrated that this compound exhibited inhibitory effects on viral replication in vitro, suggesting a mechanism that warrants further investigation for therapeutic applications.

-

Antimicrobial Research :

- Research indicated that this compound displayed significant antibacterial activity against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.

-

Cancer Cell Line Studies :

- In vitro experiments showed that the compound could reduce the viability of certain cancer cell lines, indicating its potential as an anticancer therapeutic agent.

Q & A

Q. What are the common synthetic routes for 2-Cyclopropyl-3-methyloxolan-3-amine, and how can reaction conditions be optimized?

The synthesis of oxolan-3-amine derivatives typically involves substitution reactions using halogenating agents (e.g., thionyl chloride) to activate intermediates, followed by amine coupling under controlled conditions. For example, cyclopropane-containing analogs may require stereoselective cyclization or ring-opening strategies to introduce the cyclopropyl group . Optimization includes adjusting reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst selection (e.g., palladium for cross-coupling). Characterization via NMR and LC-MS is critical to confirm purity and structural integrity .

Q. How can researchers verify the structural identity of this compound using spectroscopic methods?

- NMR : Analyze - and -NMR spectra for cyclopropyl proton splitting patterns (e.g., ABX systems at δ 0.5–1.5 ppm) and oxolane ring signals (e.g., methyl group at δ 1.2–1.5 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., CHNO).

- IR Spectroscopy : Detect amine N-H stretches (~3300 cm) and oxolane C-O-C vibrations (~1100 cm) .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

Initial screens include:

- Binding Affinity Assays : Radioligand displacement studies for receptor targets (e.g., GPCRs or ion channels).

- Enzyme Inhibition : Kinetic assays measuring IC values against relevant enzymes (e.g., monoamine oxidases).

- Cellular Viability : MTT or resazurin assays to evaluate cytotoxicity in cell lines .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model ligand-receptor interactions. Focus on the cyclopropyl group’s steric effects and the amine’s hydrogen-bonding potential. Validate predictions with mutagenesis studies or cryo-EM structures .

Q. What strategies resolve contradictions in experimental data, such as inconsistent NMR or bioactivity results?

- Reproducibility Checks : Verify synthetic protocols and purity (>95% by HPLC).

- Dynamic Effects : Consider conformational flexibility (e.g., oxolane ring puckering) via variable-temperature NMR.

- Biological Replicates : Repeat assays with orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Q. How does the cyclopropyl group influence the compound’s stability under physiological conditions?

Cyclopropane’s ring strain may enhance reactivity. Stability studies include:

- pH-Dependent Degradation : Incubate in buffers (pH 1–10) and monitor decomposition via LC-MS.

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated oxidation.

- Photostability : Expose to UV light and track degradation products .

Q. What advanced spectroscopic techniques elucidate electronic and steric effects of the methyl and cyclopropyl substituents?

- X-ray Crystallography : Resolve 3D structure to confirm stereochemistry.

- 2D NMR (COSY, NOESY) : Map through-space interactions between cyclopropyl and methyl groups.

- DFT Calculations : Predict electron density distributions and frontier molecular orbitals .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

- Core Modifications : Vary substituents on the oxolane ring (e.g., alkyl, halogen) and cyclopropyl group (e.g., spiro-fused rings).

- Bioisosteric Replacement : Substitute the amine with guanidine or azetidine groups.

- Pharmacokinetic Profiling : Measure logP, solubility, and plasma protein binding for lead optimization .

Q. What are best practices for handling and storing this compound in laboratory settings?

- Storage : Keep under inert gas (argon) at −20°C in amber vials to prevent oxidation.

- Safety Protocols : Use fume hoods, PPE (gloves, goggles), and avoid contact with strong acids/bases.

- Waste Disposal : Neutralize with dilute acetic acid before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.